(S)-2-(4-Chlorophenyl)pyrrolidine (S)-2-(4-Chlorophenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1217651-75-6
VCID: VC21263570
InChI: InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1
SMILES: C1CC(NC1)C2=CC=C(C=C2)Cl
Molecular Formula: C10H12ClN
Molecular Weight: 181.66 g/mol

(S)-2-(4-Chlorophenyl)pyrrolidine

CAS No.: 1217651-75-6

Cat. No.: VC21263570

Molecular Formula: C10H12ClN

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(4-Chlorophenyl)pyrrolidine - 1217651-75-6

Specification

CAS No. 1217651-75-6
Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
IUPAC Name (2S)-2-(4-chlorophenyl)pyrrolidine
Standard InChI InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1
Standard InChI Key CIHHGGKKRPPWSU-JTQLQIEISA-N
Isomeric SMILES C1C[C@H](NC1)C2=CC=C(C=C2)Cl
SMILES C1CC(NC1)C2=CC=C(C=C2)Cl
Canonical SMILES C1CC(NC1)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Properties

(S)-2-(4-Chlorophenyl)pyrrolidine has the molecular formula C10H12ClN and a molecular weight of 181.66 g/mol . It features a five-membered pyrrolidine ring with a 4-chlorophenyl group attached at the 2-position in the S configuration. This stereochemistry is critical for its applications in asymmetric synthesis and pharmaceutical development.

Physical and Chemical Properties

The compound exhibits several notable physical and chemical properties that make it valuable for research applications. These properties are summarized in Table 1 below.

Table 1: Physical and Chemical Properties of (S)-2-(4-Chlorophenyl)pyrrolidine

PropertyValue
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Boiling Point269°C
Density1.129
Flash Point117°C
pKa9.58±0.10 (Predicted)
Recommended Storage Temperature2-8°C (protect from light)

Source: Chemical properties data

The hydrochloride salt of this compound (C10H13Cl2N) has a slightly higher molecular weight of 218.12 g/mol and demonstrates different solubility characteristics compared to the free base .

Structural Characteristics

ConcentrationVolume needed for different quantities
1 mg5 mg10 mg
1 mM4.5846 mL22.9232 mL45.8463 mL
5 mM0.9169 mL4.5846 mL9.1693 mL
10 mM0.4585 mL2.2923 mL4.5846 mL

Source: Stock solution preparation data

Applications in Chemical Research

As a Building Block in Organic Synthesis

(S)-2-(4-Chlorophenyl)pyrrolidine serves as an important chiral building block in the synthesis of more complex molecules. Its defined stereochemistry at the 2-position makes it valuable for stereoselective synthetic approaches, particularly in medicinal chemistry and pharmaceutical development where specific three-dimensional arrangements are crucial for biological activity.

Role in Pharmaceutical Development

The pyrrolidine ring system, which forms the core of (S)-2-(4-Chlorophenyl)pyrrolidine, is a structural motif present in many biologically important and pharmacologically relevant alkaloids . This makes the compound particularly valuable in pharmaceutical research and development.

One example of a more complex molecule incorporating the (S)-2-(4-chlorophenyl)pyrrolidine structure is [(2S)-2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone (also known as MSC2530818), which has been recorded in pharmaceutical databases and studied for potential therapeutic applications .

Biological Significance

Relevance of Pyrrolidine-Containing Compounds

The pyrrolidine ring system, which is the core structure of (S)-2-(4-Chlorophenyl)pyrrolidine, is found in numerous biologically active compounds. Spiro-pyrrolidine structures derived from building blocks like this compound are particularly notable in pharmaceutical research.

As noted in the scientific literature: "The spiro-pyrrolidine ring system is a structural motif present in many biologically important and pharmacologically relevant alkaloids. Spiro-pyrrolidine-indolin-2-one ring systems are also found in a number of alkaloids of biological importance" . These findings highlight the potential significance of (S)-2-(4-Chlorophenyl)pyrrolidine as a precursor in developing biologically active compounds.

Current Research and Future Directions

Role in Spiro Compound Development

Spiro scaffolds incorporating pyrrolidine rings are increasingly important in pharmaceutical research. As noted in research literature, "Spiro scaffolds are being used more and more in drug discovery because of their built-in three-dimensionality and structural variations, resulting in new synthetic routes to introduce spiro building blocks into more pharmaceutically active molecules" .

With its well-defined stereochemistry, (S)-2-(4-Chlorophenyl)pyrrolidine is positioned as a valuable precursor for the development of such spiro compounds, particularly those with potential biological activities. The compound's structural characteristics make it suitable for incorporation into more complex molecular frameworks with defined three-dimensional architectures.

Structural Analysis Applications

X-ray crystallographic studies of compounds related to (S)-2-(4-Chlorophenyl)pyrrolidine have provided valuable insights into the structural conformations that may influence chemical reactivity and biological activity. As noted in crystallographic research, "the primary goal for the X-ray analyses of [related compounds] is to obtain detailed information on the structural conformation that may be useful in understanding the chemical reactivity of such compounds" .

This suggests that further structural analysis of (S)-2-(4-Chlorophenyl)pyrrolidine and its derivatives could yield important information for guiding future synthetic and medicinal chemistry efforts.

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